molecular formula C21H14BrFN4O3 B2402462 3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-75-8

3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2402462
CAS RN: 899737-75-8
M. Wt: 469.27
InChI Key: KIKGELKDKLDSPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the compound’s reactivity and interactions with other molecules. X-ray diffraction or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the purine and oxazole rings. These groups could participate in various chemical reactions, such as substitution reactions or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its atoms .

Scientific Research Applications

Chemical Reactions and Derivative Formation

Research on compounds structurally related to 3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has explored their chemical reactions and potential for forming derivatives. For example, the study of nitrogen heterocycles and reactions of phthalimidin-2-ylacetic acid derivatives has led to the formation of various compounds, demonstrating the versatility of these structures in synthetic chemistry (Scartoni, Fiaschi, Catalano, Morelli, & Marsili, 1979).

Anticancer and Antiviral Potentials

A significant area of research focuses on the potential anticancer and antiviral properties of related compounds. For instance, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines, showing promising results (Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021).

Potential in Neurodegenerative Disease Treatment

Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally related, has shown potential as multitarget drugs for the treatment of neurodegenerative diseases. These compounds have been found to have dual-target-directed adenosine receptor antagonistic properties, which could be beneficial in symptomatic and disease-modifying treatments (Brunschweiger, Koch, Schlenk, Pineda, Küppers, Hinz, Köse, Ullrich, Hockemeyer, Wiese, Heer, & Müller, 2014).

Anticonvulsant and Antidepressant Properties

Compounds similar to 3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione have been studied for their potential as anticonvulsant and antidepressant agents. For example, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione has exhibited antidepressant activity, suggesting the potential of these compounds in neuropsychiatric treatment (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Synthesis and Structural Studies

The synthesis and structural studies of related compounds, such as 1,2,4-triazole derivatives and reactions with thiiranes, have been explored to understand their chemical behavior and potential applications in various fields, including medicinal chemistry (Klen & Khaliullin, 2010).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4O3/c1-25-18-17(19(28)27(21(25)29)10-12-2-6-14(22)7-3-12)26-11-16(30-20(26)24-18)13-4-8-15(23)9-5-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKGELKDKLDSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4C=C(OC4=N2)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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